molecular formula C4H6FNO4S B15299046 (2R)-1-(fluorosulfonyl)azetidine-2-carboxylic acid

(2R)-1-(fluorosulfonyl)azetidine-2-carboxylic acid

Cat. No.: B15299046
M. Wt: 183.16 g/mol
InChI Key: XNGFGOQUPAGUHU-GSVOUGTGSA-N
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Description

(2R)-1-(fluorosulfonyl)azetidine-2-carboxylic acid is a unique compound characterized by its azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of the fluorosulfonyl group and the carboxylic acid functionality makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(fluorosulfonyl)azetidine-2-carboxylic acid typically involves the formation of the azetidine ring followed by the introduction of the fluorosulfonyl and carboxylic acid groups. One common method involves the cyclization of a suitable precursor, such as an amino alcohol, under acidic conditions to form the azetidine ring. Subsequent reactions introduce the fluorosulfonyl group through fluorosulfonylation reactions, often using reagents like sulfuryl fluoride (SO2F2) or other fluorosulfonylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(fluorosulfonyl)azetidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.

    Reduction: Reduction reactions can modify the fluorosulfonyl group to other functional groups.

    Substitution: The fluorosulfonyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

Scientific Research Applications

(2R)-1-(fluorosulfonyl)azetidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-1-(fluorosulfonyl)azetidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorosulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The azetidine ring’s strain and electronic properties also contribute to its reactivity and binding affinity.

Properties

Molecular Formula

C4H6FNO4S

Molecular Weight

183.16 g/mol

IUPAC Name

(2R)-1-fluorosulfonylazetidine-2-carboxylic acid

InChI

InChI=1S/C4H6FNO4S/c5-11(9,10)6-2-1-3(6)4(7)8/h3H,1-2H2,(H,7,8)/t3-/m1/s1

InChI Key

XNGFGOQUPAGUHU-GSVOUGTGSA-N

Isomeric SMILES

C1CN([C@H]1C(=O)O)S(=O)(=O)F

Canonical SMILES

C1CN(C1C(=O)O)S(=O)(=O)F

Origin of Product

United States

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